molecular formula C14H8Cl2O B14085864 2-(2,4-Dichlorophenyl)benzofuran

2-(2,4-Dichlorophenyl)benzofuran

Cat. No.: B14085864
M. Wt: 263.1 g/mol
InChI Key: AGRNILYKWYWKSJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. The presence of the 2,4-dichlorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorophenylacetic acid with phenol derivatives under acidic conditions to form the benzofuran ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the 2,4-dichlorophenyl group to the benzofuran core .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-Dichlorophenyl)benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 2-(2,4-Dichlorophenyl)benzofuran is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H8Cl2O

Molecular Weight

263.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-benzofuran

InChI

InChI=1S/C14H8Cl2O/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8H

InChI Key

AGRNILYKWYWKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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